molecular formula C11H12N2O2 B014853 (R,S)-1-Methyl-3-nicotinoylpyrrolidone CAS No. 125630-28-6

(R,S)-1-Methyl-3-nicotinoylpyrrolidone

Cat. No.: B014853
CAS No.: 125630-28-6
M. Wt: 204.22 g/mol
InChI Key: SCVLPUZALILIEN-UHFFFAOYSA-N
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Description

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a chiral compound that consists of a pyrrolidone ring substituted with a methyl group and a nicotinoyl group

Scientific Research Applications

Chemistry: (R,S)-1-Methyl-3-nicotinoylpyrrolidone is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with nicotinic acetylcholine receptors makes it a valuable tool in neuropharmacology.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its interaction with nicotinic receptors suggests possible uses in managing conditions such as Alzheimer’s disease and schizophrenia.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone typically involves the reaction of 1-methylpyrrolidone with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nicotinoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nicotinoyl group, where nucleophiles such as amines or thiols can replace the nicotinoyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidone ring.

    Reduction: Reduced forms of the nicotinoyl group.

    Substitution: Substituted pyrrolidone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to changes in neuronal signaling pathways, which may underlie its potential therapeutic effects.

Comparison with Similar Compounds

    1-Methyl-2-pyrrolidone: A solvent with similar structural features but lacking the nicotinoyl group.

    Nicotinamide: A compound with a nicotinoyl group but without the pyrrolidone ring.

    Nicotinic Acid: Another nicotinoyl-containing compound with different pharmacological properties.

Uniqueness: (R,S)-1-Methyl-3-nicotinoylpyrrolidone is unique due to its combination of a pyrrolidone ring and a nicotinoyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLPUZALILIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398991
Record name (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125630-28-6
Record name 1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125630-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl nicotinate (10.3 g, 66 mmol) and N-methyl-2-pyrrolidone (6.5 mL, 66 mmol) were dissolved in a dry toluene (200 mL) and sodium hydride (4 g) was added therein in batch. The mixture was stirred for 30 h under reflux, and then cooled to room temperature, and 5 mL methanol was added to quench the reaction. The reaction solution was poured into 1 mol/L of diluted hydrochloric acid (70 mL), extracted with dichloromethane. The extract was washed with saline and concentrated till dry to give 11.3 g colorless oily product (1-methyl-3-nicotinoyl-2-pyrrolidone) with a yield of 81%. 1HNMR (CD3OD, 300 MHz) δ: 9.21 (d, 1H), 8.75 (dd, 1H), 8.48 (dt, 1H), 7.60 (dd, 1H), 4.70 (d, 1H), 3.48-3.57 (m, 1H), 3.41-3.46 (m, 1H), 2.85 (s, 3H), 2.52-2.60 (m, 1H), 2.30-2.38 (m, 1H); ESI-MS 205.0 (M+H), 243.1 (M+K).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,S)-1-Methyl-3-nicotinoylpyrrolidone

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